2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that contains both a benzimidazole and a pyridine ring
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a broad spectrum of pharmacological properties .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, contributing to their broad-spectrum pharmacological properties .
Result of Action
Benzimidazole derivatives are known to exhibit a range of effects at the molecular and cellular level .
Action Environment
Such factors can significantly impact the pharmacological properties of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
They have been extensively explored for their pharmacological properties, including their role as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .
Cellular Effects
Benzimidazole derivatives have shown cytotoxic activity toward several cancer cell lines
Molecular Mechanism
Benzimidazoles have been found to resemble purine-like structures and elicit some biological applications . They have been found to be isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of living systems .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at room temperature .
Metabolic Pathways
Benzimidazoles have been found to inhibit various enzymes involved in a wide range of therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then oxidized to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the carboxylic acid group to an acyl chloride, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid is unique due to its dual ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials with specific desired properties .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-4-3-7-14-12(9)16-8-15-10-5-1-2-6-11(10)16/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCXZYPFZBZDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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